Tris(decyl)silane

Thermochemistry Vaporization Enthalpy Calorimetry

Tris(decyl)silane (CAS 18765-73-6) is a long-chain trialkylsilane (C30H64Si) characterized by a single silicon–hydrogen bond and three linear decyl (C10) substituents, with a molecular weight of 452.91 g/mol. This compound belongs to the class of silahydrocarbons, which are noted for high-temperature stability compared to shorter-chain or functionalized silanes.

Molecular Formula C30H64Si
Molecular Weight 451.9 g/mol
CAS No. 18765-73-6
Cat. No. B092487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(decyl)silane
CAS18765-73-6
Molecular FormulaC30H64Si
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC
InChIInChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
InChIKeyYFVSVDNDQPDZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(decyl)silane Procurement Guide: Baseline Thermophysical Profile for High-Temperature Silane Selection


Tris(decyl)silane (CAS 18765-73-6) is a long-chain trialkylsilane (C30H64Si) characterized by a single silicon–hydrogen bond and three linear decyl (C10) substituents, with a molecular weight of 452.91 g/mol [1]. This compound belongs to the class of silahydrocarbons, which are noted for high-temperature stability compared to shorter-chain or functionalized silanes [2]. The NIST Chemistry WebBook reports a standard enthalpy of vaporization (ΔvapH°) of 15.6 ± 0.2 kcal/mol, determined via calorimetry [1], establishing a key baseline for thermal property comparisons.

Why Short-Chain Trialkylsilanes Cannot Simply Replace Tris(decyl)silane for High-Temperature or Vacuum Processes


Direct substitution of tris(decyl)silane with a shorter-chain analog such as trihexylsilane or trioctylsilane is not thermodynamically equivalent, a fact critical in high-temperature procurement. Physical property data show that vaporization enthalpy increases significantly with alkyl chain length among trialkylsilanes [1]. Therefore, a shorter-chain replacement will exhibit measurably higher volatility and lower thermal persistence under identical operating conditions, potentially leading to premature evaporative loss in vacuum or high-temperature applications [2]. The quantitative evidence below demonstrates that chain length is not a cosmetic variation but a direct determinant of enthalpy-governed thermal behavior.

Quantitative Differentiation Evidence for Tris(decyl)silane in Procurement Decisions


Vaporization Enthalpy Comparison: Tris(decyl)silane vs. Trioctylsilane vs. Trihexylsilane

Tris(decyl)silane exhibits a measurably higher standard enthalpy of vaporization than its shorter-chain trialkylsilane analogs, directly reflecting stronger intermolecular forces and lower volatility. This is a key procurement-relevant differentiator. For trihexylsilane, ΔvapH° = 51.0 ± 0.7 kJ/mol; for trioctylsilane, ΔvapH° = 59.8 ± 0.8 kJ/mol; and for tris(decyl)silane, ΔvapH° = 65.3 ± 0.8 kJ/mol (converted from 15.6 ± 0.2 kcal/mol) [1]. This data originates from the same systematic thermochemical study by Voronkov et al., ensuring direct, internally consistent comparability [1].

Thermochemistry Vaporization Enthalpy Calorimetry

Atmospheric Boiling Point Comparison: Tris(decyl)silane vs. Lower Trialkylsilane Homologs

The atmospheric boiling point of tris(decyl)silane is reported at 502.9°C at 760 mmHg , whereas trihexylsilane boils at approximately 335°C at 760 mmHg and trioctylsilane boils at approximately 424.4°C at 760 mmHg . This represents an increase of +168°C over trihexylsilane and +78°C over trioctylsilane. The wide gap in boiling point is a direct consequence of the significantly greater molecular weight and enhanced van der Waals interactions conferred by the longer decyl chains.

Phase Transition Boiling Point Volatility

Class-Level Evidence: High-Temperature Stability of Silahydrocarbon Textile Lubricants

A European patent on textile lubrication specifically claims that liquid silahydrocarbons, including methyltri(decyl)silane and by class inference tris(decyl)silane, possess 'good high temperature stability' suitable for hot drawing, texturising, and spin finishing processes [1]. The patent emphasizes that a total carbon count of at least about 30 atoms is preferred for applications such as open-end spinning, a threshold which tris(decyl)silane meets exactly with its C30 core [1]. While this patent does not provide a direct quantitative comparison between tris(decyl)silane and a shorter-chain analog in the same test, it establishes the industrial recognition that long-chain silahydrocarbons are selected for thermal endurance.

Thermal Stability Lubrication Silahydrocarbon

Research and Industrial Scenarios Where Tris(decyl)silane is the Superior Procurement Choice


High-Temperature Lubricant for Textile Fiber Processing

In textile manufacturing processes such as hot drawing and texturising, lubricants must withstand elevated processing temperatures without significant evaporative loss. The patent literature identifies silahydrocarbons with a total carbon count of at least 30 atoms as particularly favorable, describing methyltri(decyl)silane as an excellent textile lubricant [1]. Tris(decyl)silane, with its C30 backbone and high boiling point of 502.9°C, fits this specification. A procurement choice of a shorter-chain analog like trioctylsilane (C24, bp ~424°C) risks lubricant loss due to volatilization, potentially reducing process efficiency and increasing maintenance costs.

High-Temperature Heat Transfer Fluid Component

The demonstrated high boiling point (502.9°C) and high vaporization enthalpy (ΔvapH° = 65.3 kJ/mol) of tris(decyl)silane [1] make it a candidate for high-temperature heat transfer fluids where thermal stability and low volatility are paramount. Compared to trihexylsilane (ΔvapH° = 51.0 kJ/mol), tris(decyl)silane requires more energy to vaporize, suggesting greater thermal endurance in closed-loop systems operating at elevated temperatures. Procurement decisions for such fluids can leverage the quantitative ΔvapH° advantage to justify selection of the longer-chain silane.

Vacuum Process Material with Controlled Volatility

In vacuum deposition or other low-pressure processes, the lower volatility of tris(decyl)silane relative to trihexylsilane or trioctylsilane provides an expanded process window before unwanted evaporative loss begins. The direct head-to-head ΔvapH° values from the Voronkov et al. study [1] offer the quantitative rigor needed to model material lifetime under vacuum and to write defensible material specifications.

Precursor for Surface Modification Requiring Maximum Hydrophobicity

Although direct head-to-head contact angle data for tris(decyl)silane monolayers were not identified in this search, class-level evidence demonstrates that longer alkyl chains generally lead to lower contact angles for penetrating probe fluids, implying altered wetting behavior [2]. For researchers seeking to maximize the hydrophobic contribution of the organic tail in a surface-modifying silane, the extended decyl chain of tris(decyl)silane offers a rational, structure-driven starting point over shorter-chain alternatives like trihexylsilane.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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